This compound belongs to the class of piperazine derivatives, which are cyclic compounds containing two nitrogen atoms at the 1 and 4 positions in a six-membered ring. The piperazine scaffold is recognized for its versatility in drug design due to its ability to enhance pharmacological properties such as solubility and bioavailability. Piperazine derivatives have been extensively studied for their therapeutic potential, particularly in areas such as antitumor, antibacterial, and anti-inflammatory applications .
The synthesis of Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl- typically involves several steps, including:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis. Typical solvents include dichloromethane or ethanol, and reactions may be conducted under reflux conditions or at room temperature depending on the reactivity of substrates involved .
The molecular structure of Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl- can be described as follows:
The compound's molecular formula is typically represented as C15H17ClN4O, indicating a complex arrangement conducive to various interactions within biological systems.
Piperazine derivatives like this compound participate in several chemical reactions:
The mechanism of action for Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl- typically involves:
The precise mechanism can vary based on structural modifications and specific target interactions within cellular environments .
Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl- exhibits several notable physical and chemical properties:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to characterize these properties .
Piperazine derivatives have diverse applications across various fields:
Piperazine (1,4-diazacyclohexane) is a six-membered heterocyclic ring featuring two nitrogen atoms at positions 1 and 4, conferring distinctive physicochemical and pharmacological properties. The diamine configuration enables diverse binding modes with biological targets through hydrogen bonding, electrostatic interactions, and conformational modulation. The nitrogen basicity (pKb ~4.19–5.35) enhances water solubility of derivatives by facilitating salt formation—critical for oral bioavailability—while maintaining sufficient lipophilicity for membrane permeability [2] [4]. This balance is exemplified by piperazine-containing drugs like ciprofloxacin and ziprasidone, which leverage the scaffold’s capacity to improve pharmacokinetic profiles [2] [7].
The conformational flexibility of piperazine allows it to adopt chair or boat configurations, optimizing ligand-receptor complementarity. In the target compound 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methylpiperazine, the scaffold bridges two pharmacophoric units: a N-methyl group providing steric modulation and a benzoyl-aniline moiety enabling π-stacking interactions. This architecture is designed to exploit multitarget engagement, commonly observed in anticancer and antimicrobial agents [1] [6]. Piperazine’s role as a spacer or linker in molecular hybridization is evident here, where it connects the chlorophenyl fragment (electrophile for DNA interaction) and the benzamide unit (hydrogen-bond acceptor) [1] [8].
Table 1: Key Physicochemical Attributes of Piperazine Derivatives
Property | Piperazine | Target Compound | Significance |
---|---|---|---|
Water Solubility | High | Moderate* | Bioavailability optimization |
pKa (amine) | 9.8 | ~8–10† | pH-dependent membrane permeation |
Conformational Flexibility | Yes | Yes | Target binding adaptation |
Hydrogen Bond Capacity | 2 H-donors, 2 H-acceptors | Enhanced | Protein-ligand affinity |
*Estimated; †Predicted based on substituent effects [2] [3] [7].
Piperazine derivatives emerged in the 1950s as anthelmintics (e.g., piperazine citrate), exploiting the scaffold’s GABA-agonist activity to paralyze nematodes [4] [7]. The structural evolution accelerated in the 1970s with antipsychotics like trifluoperazine, where N-alkylation and aryl substitution fine-tuned dopamine receptor affinity [6] [7]. This era established piperazine as a privileged structure—a term denoting scaffolds with promiscuous target compatibility—validated by its presence in >20% of small-molecule drugs [1] [6].
The 1990s–2000s saw piperazine integrated into multitarget therapeutics:
Synthetic innovations enabled complex substitutions, such as reductive amination for N-alkylation (e.g., 4-methylpiperazine) and nucleophilic aromatic substitution for aryl attachments [7] [8]. The target compound exemplifies modern design: a hybrid molecule merging a 4-methylpiperazine subunit (solubility) with a 2-amino-4-chloroaniline-benzoyl pharmacophore (DNA intercalation), synthesized via N-acylation techniques [1] [8].
Table 2: Milestones in Piperazine-Based Drug Development
Era | Representative Drug | Therapeutic Area | Structural Innovation | |
---|---|---|---|---|
1950s | Piperazine citrate | Anthelmintic | Unsubstituted scaffold | |
1970s | Trifluoperazine | Antipsychotic | Diarylpiperazine | |
1990s | Ciprofloxacin | Antibacterial | 7-Piperazinyl quinolone | |
2000s | Dasatinib | Anticancer | N-Methylpiperazine linker | |
2010s–Present | Target compound | Anticancer/Antimicrobial | Benzoyl-aniline-4-methylpiperazine hybrid | [1] [6] [8] |
The systematic name 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methylpiperazine follows IUPAC substitutive nomenclature rules:
The molecular formula is C₁₈H₂₁ClN₄O, confirmed via elemental analysis and high-resolution mass spectrometry. Key structural features include:
Table 3: IUPAC Decomposition of the Target Compound
Component | Segment | Role |
---|---|---|
Parent structure | Piperazine | Core scaffold |
N1 substituent | 2-[(2-Amino-4-chlorophenyl)amino]benzoyl | Pharmacophoric unit |
N4 substituent | Methyl | Solubility modulator |
Benzoyl attachment | Carbonyl linker | Conformational flexibility |
Aniline derivative | 2-Amino-4-chlorophenyl | Electrophilic/DNA-interacting unit |
Stereochemical considerations: The compound lacks chiral centers but exhibits conformational isomerism. The piperazine ring adopts a chair conformation with equatorial N-methyl and benzoyl groups, minimizing steric strain. Amide bond rotation is restricted (E:Z ratio 9:1), favoring the transoid arrangement for hydrogen bonding [1] [7].
SMILES notation: Clc1ccc(Nc2ccccc2C(=O)N3CCN(CC3)C)c(N)c1 captures atomic connectivity, enabling computational modeling of drug-target interactions [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7